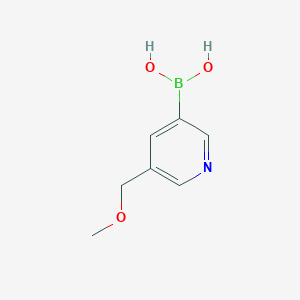
(5-(Methoxymethyl)pyridin-3-yl)boronic acid
Overview
Description
(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C7H10BNO3. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group, making them valuable intermediates in various chemical reactions.
Preparation Methods
The synthesis of (5-(Methoxymethyl)pyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a halogenated pyridine reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
(5-(Methoxymethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halogenated compounds to form new carbon-carbon bonds. This reaction is facilitated by palladium catalysts and bases like potassium carbonate.
Addition: The compound can also undergo addition reactions with various nucleophiles, leading to the formation of new boron-containing compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic esters or acids.
Scientific Research Applications
(5-(Methoxymethyl)pyridin-3-yl)boronic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-boron bonds makes it valuable in cross-coupling reactions.
Biology: Boronic acids are known to inhibit proteases and other enzymes, making them useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: This compound is explored for its potential in drug development, particularly in designing inhibitors for enzymes involved in diseases such as cancer and diabetes.
Industry: In industrial applications, boronic acids are used in the production of materials such as polymers and as intermediates in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-(Methoxymethyl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic groups in biological molecules. This property allows it to inhibit enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets often include serine proteases and other enzymes with nucleophilic active sites. The pathways involved in its action are typically related to the inhibition of enzyme activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
(5-(Methoxymethyl)pyridin-3-yl)boronic acid can be compared with other boronic acids, such as (5-Methoxypyridin-3-yl)boronic acid and (4-Methoxymethylphenyl)boronic acid. While these compounds share the boronic acid functional group, they differ in their substituents and overall structure, which can influence their reactivity and applications.
(5-Methoxypyridin-3-yl)boronic acid: Similar in structure but lacks the methoxymethyl group, which can affect its reactivity and binding properties.
(4-Methoxymethylphenyl)boronic acid: Contains a phenyl ring instead of a pyridine ring, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and binding characteristics compared to other boronic acids.
Properties
IUPAC Name |
[5-(methoxymethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-12-5-6-2-7(8(10)11)4-9-3-6/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCICXPYHZCXDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598953 | |
| Record name | [5-(Methoxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200204-95-1 | |
| Record name | [5-(Methoxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

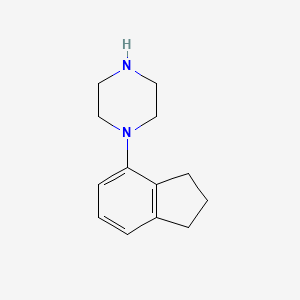
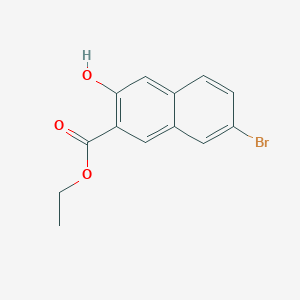

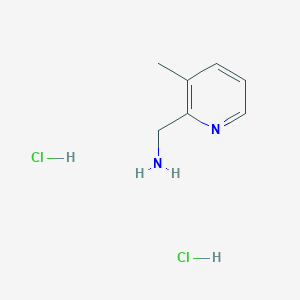
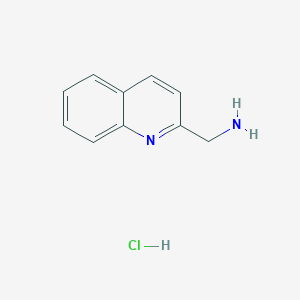


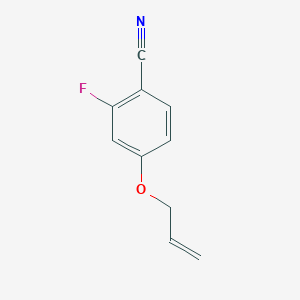
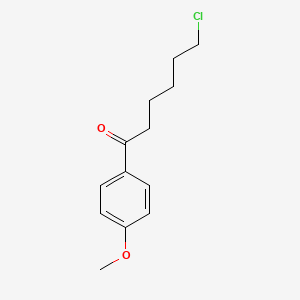
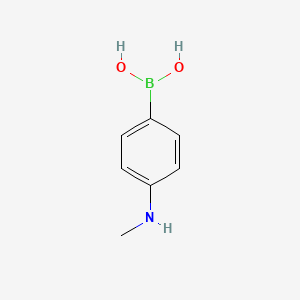
![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)


